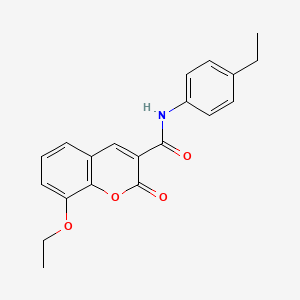

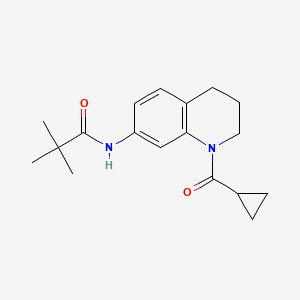

![molecular formula C18H16N6O B2599293 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide CAS No. 2097898-95-6](/img/structure/B2599293.png)

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide” is a complex organic compound. It is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds are designed and synthesized for evaluation against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .

Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .

科学的研究の応用

Green Synthesis and Antimicrobial Activity

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides synthesized using green chemistry principles demonstrated promising antimicrobial activity. This underscores the potential of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide derivatives in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Plant Ethylene Biosynthesis Inhibition

Pyrazinamide and its derivatives, related to the chemical structure of interest, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By inhibiting ACC oxidase, these compounds offer a novel approach to extending the shelf life of fruits and flowers, indicating potential agricultural applications (Sun et al., 2017).

Advances in Organic Synthesis

Research has focused on the functionalization reactions of related compounds, demonstrating the versatility of these molecules in organic synthesis. These studies provide insight into reaction mechanisms and the potential for developing novel synthetic pathways (Yıldırım et al., 2005).

Cellular Permeability of DNA-binding Compounds

Pyrrole-imidazole (Py-Im) polyamides, related to the compound of interest, have shown specific DNA binding capabilities in vitro and in mammalian cells. Research into the cellular permeability of these polyamides has significant implications for drug delivery and molecular biology (Liu & Kodadek, 2009).

Nematocidal Activity

A study on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which are structurally related, revealed weak fungicidal but good nematocidal activity against Meloidogyne incognita. This suggests potential for these compounds in agrochemical applications to protect crops from nematode infestations (Zhao et al., 2017).

作用機序

Target of Action

Similar compounds have been found to target cyclooxygenase-1 and cyclooxygenase-2 enzymes .

Mode of Action

Related compounds have been shown to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response .

Biochemical Pathways

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide likely affects the arachidonic acid pathway, given the role of cyclooxygenase enzymes in this pathway . Inhibition of these enzymes can reduce the production of prostaglandins, which are key mediators of inflammation .

Result of Action

Related compounds have been shown to exhibit anti-inflammatory activity, likely due to their inhibition of cyclooxygenase enzymes .

将来の方向性

特性

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c25-18(14-2-1-13-3-4-20-15(13)11-14)23-8-10-24-9-7-22-17(24)16-12-19-5-6-21-16/h1-7,9,11-12,20H,8,10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIITUMRGXYKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

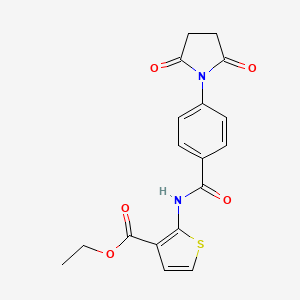

![N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2599211.png)

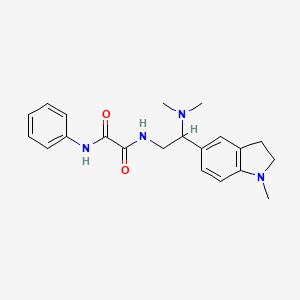

![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)

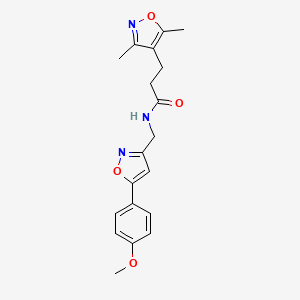

![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2599216.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(oxan-4-yl)urea](/img/structure/B2599217.png)

![7-Chloro-1h-pyrazolo[4,3-d]pyrimidine, HCl](/img/structure/B2599218.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2599221.png)

![5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2599227.png)

![2-Fluoro-4-(6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2599229.png)